molecular formula C23H27N3O5 B4576652 2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B4576652
M. Wt: 425.5 g/mol
InChI Key: FZZILDYXOJRUMI-UHFFFAOYSA-N
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Description

2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C23H27N3O5 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.19507097 g/mol and the complexity rating of the compound is 722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

Research has indicated that derivatives of isoindole-1,3-dione, similar to the compound , have been explored for their herbicidal properties. These compounds, including variants like flumioxazin, have been identified as inhibitors of protoporphyrinogen oxidase (protox), an enzyme critical in the biosynthesis of chlorophyll. This action results in effective weed control, making these compounds valuable in agricultural applications (Huang et al., 2005).

Synthesis and Chemical Properties

The synthesis methods and chemical properties of isoindole-1,3-dione derivatives have been extensively studied. These studies focus on optimizing synthesis routes and understanding the molecular structures and interactions of these compounds. For instance, modifications and optimizations in the synthesis process of related compounds have been explored to develop more economical and commercially viable routes (Y. Hai, 2007).

Potential Antipsychotic Applications

Some derivatives of isoindole-1,3-dione have been studied for their potential use in treating psychiatric disorders. Compounds with structural similarities have been evaluated for their affinity to serotonin and dopamine receptors, indicating potential applications as antipsychotic drugs (Ishibashi et al., 1996).

Luminescent Properties and Photo-Induced Electron Transfer

Research into the luminescent properties of naphthalimide compounds with piperazine substituents has been conducted. These studies provide insights into the fluorescence spectra, quantum yields, and photo-induced electron transfer processes, which are significant in the development of optical materials and sensors (Gan et al., 2003).

Algicidal Activity

There is research indicating that compounds similar to the isoindole-1,3-dione derivative exhibit algicidal activity. Such compounds have been used to control harmful cyanobacterial blooms in freshwater systems. Their mode of action involves producing algicidal compounds that effectively target bloom-forming cyanobacteria (Guo et al., 2016).

Anticonvulsant Activity

N-Mannich bases derived from pyrrolidine-2,5-dione, which share structural similarities with the compound , have been synthesized and evaluated for their anticonvulsant properties. This research contributes to the understanding of the therapeutic potential of these compounds in treating seizure disorders (Rybka et al., 2016).

Properties

IUPAC Name

2-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c27-21(7-8-26-22(28)17-3-1-2-4-18(17)23(26)29)25-11-9-24(10-12-25)14-16-5-6-19-20(13-16)31-15-30-19/h1-2,5-6,13,17-18H,3-4,7-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZILDYXOJRUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCN4C(=O)C5CC=CCC5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.